Dual DNase I and 5-Lipoxygenase (5-LO) Inhibition: Class-Defining Activity with Nanomolar Potency in a Cell-Free Assay
Within the 4-(4-chlorophenyl)thiazol-2-amine scaffold series, the N-methylated derivative (compound 20 in the study) demonstrates potent dual inhibition of bovine pancreatic DNase I and human 5-lipoxygenase (5-LO), with an IC₅₀ of 50 nM against 5-LO in a cell-free assay, representing the most potent 5-LO inhibitory activity reported among the twenty evaluated 4-(4-chlorophenyl)thiazol-2-amines [1]. This compound belongs to a subset of three derivatives (compounds 18–20) that exhibit dual inhibitory activity, a pharmacological profile not observed in other N-substituted analogs within the same study [1].
| Evidence Dimension | 5-Lipoxygenase (5-LO) inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM (compound 20, the N-methyl derivative) |
| Comparator Or Baseline | Compound 19 (IC₅₀ = 90 nM); Compound 18 (IC₅₀ = 100 nM); other N-substituted analogs in the series (IC₅₀ > 100 nM or inactive) |
| Quantified Difference | Compound 20 is approximately 1.8-fold more potent than compound 19 and 2-fold more potent than compound 18 |
| Conditions | Cell-free 5-LO enzyme inhibition assay |
Why This Matters
Nanomolar potency against 5-LO combined with dual DNase I inhibition establishes this N-methyl derivative as the most promising starting point within this scaffold class for developing anti-neurodegenerative therapeutics, providing a scientifically validated rationale for its selection over other 4-(4-chlorophenyl)thiazol-2-amine analogs.
- [1] Smelcerovic, A., et al. (2020). 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition. Bioorganic Chemistry, 95, 103528. View Source
